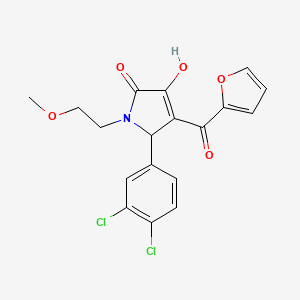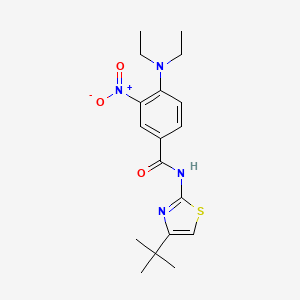![molecular formula C23H33NO B3987812 N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide](/img/structure/B3987812.png)
N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide
Descripción general
Descripción
N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide, also known as AEB071, is a small molecule inhibitor that belongs to the class of protein kinase C (PKC) inhibitors. It was discovered in 2002 by Novartis and has since been studied extensively for its potential use in treating a variety of diseases.
Mecanismo De Acción
N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide works by inhibiting the activity of PKC, a family of enzymes that play a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, this compound can modulate immune responses and prevent the activation of immune cells that contribute to autoimmune disorders and transplant rejection.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of T cell activation and proliferation, the suppression of cytokine production, and the induction of T cell apoptosis. It has also been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune disorders and transplant rejection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide in lab experiments is its specificity for PKC, which allows for precise modulation of immune responses. However, its potency and immunosuppressive effects can also be a limitation, as it may interfere with other cellular processes and lead to unwanted side effects.
Direcciones Futuras
There are several potential future directions for research on N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide, including:
1. Further investigation of its potential use in treating autoimmune disorders and transplant rejection.
2. Development of more specific and potent PKC inhibitors that can be used in combination with this compound to achieve greater efficacy and reduce side effects.
3. Exploration of the role of PKC in other cellular processes and diseases, and the potential use of PKC inhibitors in these contexts.
4. Investigation of the potential use of this compound in combination with other immunosuppressive agents to achieve synergistic effects.
Aplicaciones Científicas De Investigación
N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide has been studied extensively for its potential use in treating a variety of diseases, including autoimmune disorders, cancer, and transplant rejection. It has been shown to have potent immunosuppressive effects, making it a promising candidate for use in organ transplantation.
Propiedades
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO/c1-22(2,3)20-6-4-19(5-7-20)21(25)24-9-8-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-7,16-18H,8-15H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDBBBUFYLRWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(trifluoromethyl)-1,2-dihydro-4H-benzo[f]thieno[2,3-c]chromen-4-one](/img/structure/B3987732.png)

![1-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitro-2(1H)-quinolinone](/img/structure/B3987746.png)

![6-methoxy-2,2,4-trimethyl-1-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3987754.png)
![4-(2-chloro-4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenoxy)-1-(methylsulfonyl)piperidine](/img/structure/B3987761.png)
![4-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3987763.png)
![N-[2-(methylsulfonyl)ethyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B3987766.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3987768.png)
![N-[1-[(2-methylphenyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B3987771.png)
![ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B3987783.png)

![ethyl 5-(4-bromophenyl)-4,6-dioxo-1-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3987803.png)
